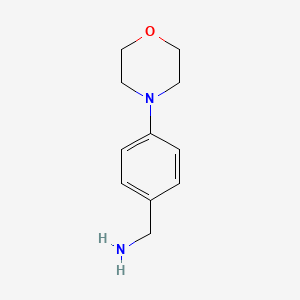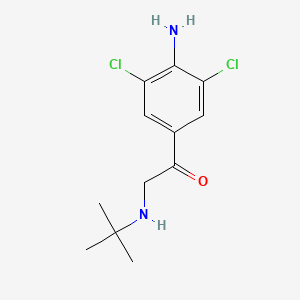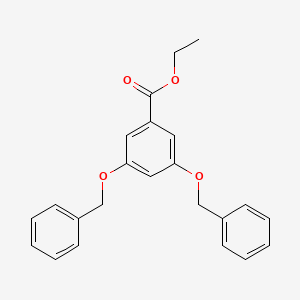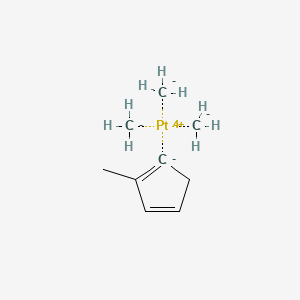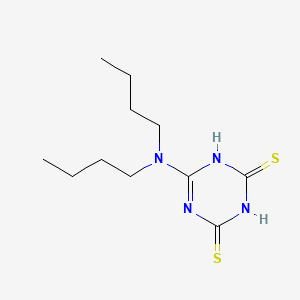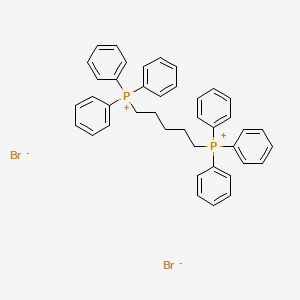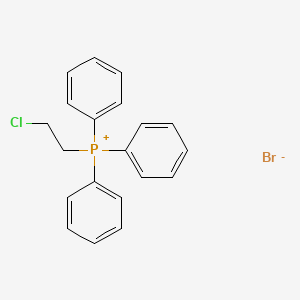
Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 255828-29-6 . It has a molecular weight of 236.25 and its IUPAC name is methyl 3- (5-formyl-2-furyl)-2-thiophenecarboxylate .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate” can be represented by the InChI code: 1S/C11H8O4S/c1-14-11(13)10-8(4-5-16-10)9-3-2-7(6-12)15-9/h2-6H,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate” is a solid with a melting point of 118 - 119 degrees Celsius .Applications De Recherche Scientifique
Organic Semiconductor Development
Thiophene derivatives, such as Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate, play a crucial role in the advancement of organic semiconductors . These compounds are integral to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them suitable for creating flexible, lightweight, and cost-effective electronic devices.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . The specific structure of Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate can be tailored to interact with metal surfaces, forming a protective layer that prevents oxidation and degradation, thereby extending the life of industrial machinery and infrastructure.
Pharmaceutical Applications
Thiophene-based molecules exhibit a range of pharmacological properties. They are known for their anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate could be a precursor in synthesizing drugs that harness these therapeutic properties.
Material Science
In material science, thiophene derivatives contribute to the development of new materials with enhanced properties. They can be used in the creation of high-performance polymers and composites that benefit from the thermal stability and electrical conductivity of thiophene structures .
Solar Energy
The application of thiophene derivatives in the synthesis of stable dye-sensitized solar cells is a promising area of research . Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate could be involved in the development of components that improve the efficiency and stability of solar cells.
Biological Research
In biological research, thiophene derivatives are used to synthesize molecules that can inhibit HIF-1 , a factor involved in tumor growth and survival . This application is crucial for developing new anticancer strategies.
Antimicrobial and Antifungal Agents
The synthesis of novel thiophene moieties has led to the development of effective antimicrobial and antifungal agents . These agents can combat a variety of pathogens, offering new solutions to treat infections .
Safety and Hazards
The safety information for “Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Propriétés
IUPAC Name |
methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4S/c1-14-11(13)10-8(4-5-16-10)9-3-2-7(6-12)15-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYUUAQLLIBFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383879 | |
| Record name | Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |
CAS RN |
255828-29-6 | |
| Record name | Methyl 3-(5-formylfuran-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Thiophen-2-Yl)-1,3-Thiazol-4-Yl]methanamine](/img/structure/B1586928.png)
